![molecular formula C19H18N2O3S B2677500 3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 832688-06-9](/img/structure/B2677500.png)
3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide
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Description
“3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide” is a compound that has been synthesized and evaluated for its anticancer activity . It belongs to a class of novel thiazole-(benz)azole derivatives . The structure of the compound was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .
Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . The IR spectrum showed peaks at 3281 cm-1 (amide N–H), 3024 cm-1 (aromatic C–H), 2945 cm-1 (aliphatic C–H), 1670 cm-1 (amide C=O), 1597-1399 cm-1 (C=C and C=N) and 1298-1021 cm-1 (C–N) . The 1H-NMR spectrum showed signals corresponding to the various protons in the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 193°C . The IR, 1H-NMR, and MS spectral data provide information about the compound’s chemical structure .Scientific Research Applications
- Applications : Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore DMTMM’s specific antioxidant mechanisms .
Peptide Synthesis and Amide Bond Formation
Antioxidant Properties
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-20-16(11-25-12)13-4-7-15(8-5-13)21-19(22)14-6-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKRONLUFDMZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
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